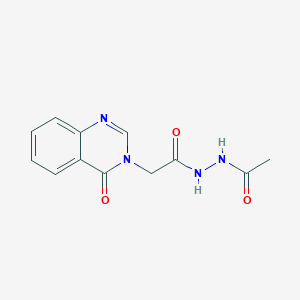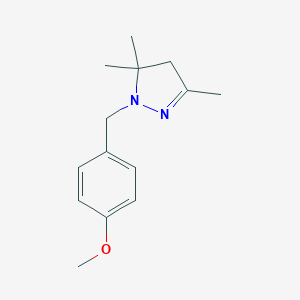
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide, also known as DMPBB, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole-based compounds, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide is not fully understood. However, several studies have suggested that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide exerts its biological activities through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. In addition, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been reported to exhibit a wide range of biochemical and physiological effects. Several studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. Moreover, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been reported to exhibit neuroprotective effects, which suggest its potential application in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide is its potential application in the development of novel anticancer and analgesic drugs. Moreover, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been shown to exhibit neuroprotective effects, which suggest its potential application in the treatment of neurodegenerative diseases. However, one of the limitations of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for the research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide. One of the directions is to investigate the mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide in more detail, in order to identify its molecular targets and signaling pathways. Moreover, further studies are needed to evaluate the therapeutic potential of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide in animal models of cancer, inflammation, and neurodegenerative diseases. In addition, the development of novel formulations and delivery systems for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide may enhance its bioavailability and therapeutic efficacy. Finally, the synthesis of analogs of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-methoxybenzylamine in the presence of 4-(dimethylamino)pyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The reaction proceeds through the formation of an amide bond between the pyrazole and benzylamine moieties, resulting in the formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide. The yield of the reaction is reported to be around 60-70%.
Applications De Recherche Scientifique
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antinociceptive properties. Several studies have reported that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. These findings suggest that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has potential applications in the development of novel anticancer and analgesic drugs.
Propriétés
Nom du produit |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide |
|---|---|
Formule moléculaire |
C20H21N3O2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-11-15(2)23(22-14)18-9-7-17(8-10-18)20(24)21-13-16-5-4-6-19(12-16)25-3/h4-12H,13H2,1-3H3,(H,21,24) |
Clé InChI |
RVDRGNOESPPHIH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)OC)C |
SMILES canonique |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)



![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)

acetonitrile](/img/structure/B257741.png)
